2-(3-(Benzyloxy)phenyl)-2-methylpropanal
Overview
Description
The compound “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” is likely an organic compound containing a benzyl ether group and an aldehyde group. The benzyl ether group consists of a phenyl ring (benzene ring) attached to an oxygen atom, which is in turn attached to a methyl group. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached to the carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a condensation reaction involving a suitable benzyl alcohol and a 2-methylpropanal .Molecular Structure Analysis
The molecular structure would likely show the benzyl ether group and the aldehyde group attached to the second carbon in the propane chain .Chemical Reactions Analysis
The compound could potentially undergo a variety of organic reactions. The aldehyde group is often reactive and can undergo reactions such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Chemical Synthesis and Biological Activity
Compounds like 2-(3-(Benzyloxy)phenyl)-2-methylpropanal often serve as precursors or intermediates in the synthesis of more complex molecules with diverse biological activities. Research has shown that similar structures can lead to the development of molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019)[https://consensus.app/papers/methyl2formyl-benzoate-review-synthesis-applications-farooq/73a4507d73385cd39c4fcc5234c678b9/?utm_source=chatgpt]. This highlights the importance of such compounds in medicinal chemistry, where they can be transformed into pharmacologically active agents.
Environmental and Material Applications
Some derivatives, particularly those related to benzoxaboroles and benzothiazoles, have found applications beyond pharmacology, including material science and environmental remediation. Benzoxaboroles, for instance, have been investigated for their binding properties, potentially serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009)[https://consensus.app/papers/benzoxaboroles-compounds-applications-adamczykwoźniak/1d0980f173615434be1d80c0046a0ba3/?utm_source=chatgpt]. These applications are crucial in developing sensing technologies and understanding biological interactions at the molecular level.
Antioxidant Properties
The investigation into synthetic phenolic antioxidants, closely related in structure to the specified compound, has revealed their importance in extending the shelf life of products by retarding oxidative reactions (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt]. Although the primary context here is their environmental occurrence and potential toxicity, it underscores the chemical reactivity of such compounds which could be harnessed for beneficial applications in stabilizing organic materials.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide or a pseudohalide .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels, such as the conversion of electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
The action, efficacy, and stability of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of reaction of similar compounds . Additionally, the presence of certain catalysts can also affect the reaction .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its synthesis, studying its properties in more detail, or exploring new applications .
Properties
IUPAC Name |
2-methyl-2-(3-phenylmethoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCKKPJQXZUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600640 | |
Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70120-09-1 | |
Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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